molecular formula C19H21FN2O2S B2943429 N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide CAS No. 882073-21-4

N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide

Cat. No.: B2943429
CAS No.: 882073-21-4
M. Wt: 360.45
InChI Key: QCKLUWYUXQQNPA-UHFFFAOYSA-N
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Description

N-{4-[(4-Fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide is a synthetic organic compound featuring a morpholinoacetamide core linked to a phenyl ring substituted with a 4-fluorobenzylsulfanyl group.

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)methylsulfanyl]phenyl]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c20-16-3-1-15(2-4-16)14-25-18-7-5-17(6-8-18)21-19(23)13-22-9-11-24-12-10-22/h1-8H,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKLUWYUXQQNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route often includes the following steps:

    Formation of the Fluorobenzyl Intermediate:

    Sulfanyl Linkage Formation: The fluorobenzyl intermediate is then reacted with a thiol compound to form the sulfanyl linkage.

    Morpholinoacetamide Formation: Finally, the sulfanyl intermediate is reacted with morpholinoacetic acid or its derivatives to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Key Variations

The compound belongs to a broader class of acetamide derivatives with aromatic sulfanyl or sulfonyl linkages. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Comparison of N-{4-[(4-Fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide and Analogues
Compound Name (Source) Core Structure Key Substituents Functional Differences
Target Compound Morpholinoacetamide 4-Fluorobenzylsulfanyl-phenyl Reference for solubility and stability
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide () Acetamide + pyrimidine ring Chlorobenzyl, trifluoromethylphenyl Pyrimidine introduces planar heterocycle; chloro substituent increases electronegativity
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () Morpholinoacetamide + thiazole 2-Chlorophenyl-thiazole Thiazole ring enhances metabolic stability; chlorophenyl alters steric bulk
2-[(4-Fluorophenyl)sulfonyl-(2-pyridinyl)amino]-N-phenylacetamide () Acetamide + sulfonyl linkage Fluorophenylsulfonyl, pyridinyl Sulfonyl group increases oxidative stability; pyridine modifies electronic properties
N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide () Acetamide + fluorophenylsulfanyl Dual fluorophenyl groups Simpler structure; lacks morpholino ring, reducing solubility

Pharmacokinetic and Physicochemical Properties

  • Morpholino Group Impact: The morpholino ring in the target compound and ’s analogue improves aqueous solubility compared to non-morpholino derivatives (e.g., ), which may enhance bioavailability .
  • Sulfanyl vs.
  • Halogen Effects : Fluorine in the benzyl group (target compound) offers moderate electronegativity and lipophilicity, whereas chlorine () increases steric hindrance and may alter receptor binding .

Key Differentiators of the Target Compound

Morpholino Advantage: The morpholino ring’s polarity enhances solubility without requiring prodrug formulations, a limitation in simpler acetamides (e.g., ) .

Sulfanyl Flexibility : The sulfanyl linkage may offer reversible binding properties, unlike the rigid sulfonyl group in , enabling tunable pharmacokinetics .

Biological Activity

N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a fluorobenzyl group, a sulfanyl linkage, and a morpholinoacetamide moiety. The synthesis typically involves several key steps:

  • Formation of the Fluorobenzyl Intermediate : This step involves the preparation of the fluorobenzyl component.
  • Sulfanyl Linkage Formation : The fluorobenzyl intermediate is reacted with a thiol compound to create the sulfanyl linkage.
  • Morpholinoacetamide Formation : Finally, the sulfanyl intermediate is reacted with morpholinoacetic acid or its derivatives to yield the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Preliminary studies have shown its effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansInhibitory
Micrococcus luteusSelective action

The compound's structure contributes to its ability to interact with microbial enzymes, potentially disrupting their function and leading to cell death.

The mechanism through which this compound exerts its biological effects involves binding to specific enzymes or receptors. This binding modulates their activity, which can lead to various biological outcomes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Receptor Modulation : It may interact with receptors that play a role in cellular signaling pathways, affecting processes such as inflammation and cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study conducted on various bacterial strains demonstrated that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results comparable to existing antibiotics.
  • Anti-inflammatory Activity :
    Additional research has indicated potential anti-inflammatory properties, where the compound was tested in vitro for its ability to reduce pro-inflammatory cytokine production in human cell lines. Results showed a marked decrease in cytokine levels when treated with the compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
N-{4-[(4-chlorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamideChlorine instead of fluorineVaries; generally less potent
N-{4-[(4-bromobenzyl)sulfanyl]phenyl}-2-morpholinoacetamideBromine instead of fluorineSimilar activity but different kinetics
N-{4-[(4-methylbenzyl)sulfanyl]phenyl}-2-morpholinoacetamideMethyl group affects solubilityEnhanced solubility; moderate activity

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